molecular formula C13H14N2O3 B2777108 tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1428972-98-8

tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B2777108
CAS No.: 1428972-98-8
M. Wt: 246.266
InChI Key: FYSYMOJCMOCTGP-UHFFFAOYSA-N
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Description

“tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate” is a chemical compound with the CAS Number: 1428972-98-8 . It has a molecular weight of 246.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-4-5-14-6-11(10)15/h4-8H,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 246.27 . It is a powder at room temperature .

Scientific Research Applications

Metabolism and Drug Development

Tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate derivatives have been investigated in the context of drug metabolism and development. For instance, CP-533,536, containing a tert-butyl group, is being developed as an EP2 receptor-selective prostaglandin E2 agonist to aid in bone fracture healing. This compound undergoes metabolism via oxidation of the tert-butyl moiety, among other pathways (Prakash, Wang, O’Connell, & Johnson, 2008).

Synthesis of Substituted Pyrrolidines

A synthesis method for tert-butyl disubstituted pyrrolidines, which are valuable in medicinal chemistry, has been developed. This involves a nitrile anion cyclization strategy, achieving high yields and excellent enantiomeric excess, demonstrating the utility of tert-butyl groups in complex organic synthesis (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Coupling Reactions for Synthesis

Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a tert-butyl derivative, has been used in palladium-catalyzed coupling reactions with arylboronic acids, showcasing the role of tert-butyl groups in facilitating such synthetic processes (Wustrow & Wise, 1991).

Intermediate for Anticancer Drugs

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is an important intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound has been established, highlighting its significance in the development of antitumor therapeutics (Zhang, Ye, Xu, & Xu, 2018).

One-Step Synthesis of Pyrrole Derivatives

Innovative one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates has been reported. This method is utilized in the synthesis of pyrrole-3-carboxamides, including CB1 inverse agonists, in a single continuous process, demonstrating the versatility of tert-butyl esters in organic synthesis (Herath & Cosford, 2010).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or is inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl 3-formylpyrrolo[2,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-4-5-14-6-11(10)15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSYMOJCMOCTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=NC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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